molecular formula C8H9F2NO2S B13166257 1-(2,4-difluorophenyl)-N-methylmethanesulfonamide

1-(2,4-difluorophenyl)-N-methylmethanesulfonamide

Cat. No.: B13166257
M. Wt: 221.23 g/mol
InChI Key: GLCKYOYPUOXRNO-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-N-methylmethanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluorophenyl group, which is known for its electron-withdrawing properties, and a methanesulfonamide group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2,4-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The general reaction scheme is as follows:

2,4-difluoroaniline+methanesulfonyl chlorideThis compound\text{2,4-difluoroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 2,4-difluoroaniline+methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different functional groups.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce sulfonic acids or sulfonyl chlorides.

Scientific Research Applications

1-(2,4-Difluorophenyl)-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These properties make the compound a potential inhibitor of enzymes like cytochrome P450 or proteases .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A widely used antifungal agent with a similar difluorophenyl group.

    Voriconazole: Another antifungal with structural similarities.

    Diflunisal: An anti-inflammatory drug with a difluorophenyl group.

Uniqueness

1-(2,4-Difluorophenyl)-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H9F2NO2S

Molecular Weight

221.23 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H9F2NO2S/c1-11-14(12,13)5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3

InChI Key

GLCKYOYPUOXRNO-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=C(C=C(C=C1)F)F

Origin of Product

United States

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